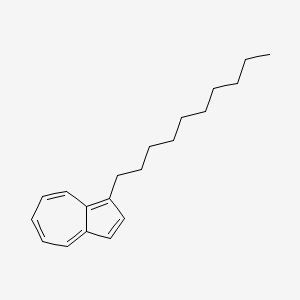
1-Decylazulene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Decylazulene is an organic compound belonging to the azulene family, characterized by its deep blue color and unique aromatic structure. Azulene itself is a non-benzenoid aromatic hydrocarbon with a fused structure of five- and seven-membered rings. The decyl group attached to the azulene core enhances its hydrophobic properties, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: 1-Decylazulene can be synthesized through several methods. One common approach involves the alkylation of azulene with decyl halides under basic conditions. The reaction typically uses a strong base like sodium hydride or potassium tert-butoxide to deprotonate the azulene, followed by the addition of decyl bromide or iodide to form this compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents that facilitate the alkylation process can also enhance the efficiency of the production.
化学反応の分析
Types of Reactions: 1-Decylazulene undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced azulene derivatives.
Substitution: Electrophilic substitution reactions are common, where the azulene ring reacts with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of decylazulene ketones or carboxylic acids.
Reduction: Formation of reduced azulene derivatives.
Substitution: Formation of halogenated or nitro-substituted azulenes.
科学的研究の応用
1-Decylazulene has found applications in various scientific research fields:
Chemistry: Used as a precursor for synthesizing more complex azulene derivatives.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the development of optoelectronic devices and organic semiconductors due to its unique electronic properties.
作用機序
The mechanism by which 1-Decylazulene exerts its effects involves interactions with biological pathways. For instance, its anti-inflammatory properties are attributed to the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the biosynthesis of prostaglandins, which are mediators of inflammation. The hydrophobic decyl group enhances its ability to interact with lipid membranes, potentially affecting membrane-associated proteins and signaling pathways.
類似化合物との比較
Guaiazulene: Another azulene derivative with a methyl group at the 1-position and an isopropyl group at the 5-position.
Chamazulene: A derivative with a methyl group at the 1-position and a methylene group at the 7-position.
Comparison: 1-Decylazulene is unique due to its long hydrophobic decyl chain, which enhances its solubility in non-polar solvents and its interaction with lipid membranes. This property distinguishes it from other azulene derivatives like guaiazulene and chamazulene, which have shorter alkyl chains and different substitution patterns, leading to variations in their chemical reactivity and biological activities.
特性
CAS番号 |
919299-83-5 |
|---|---|
分子式 |
C20H28 |
分子量 |
268.4 g/mol |
IUPAC名 |
1-decylazulene |
InChI |
InChI=1S/C20H28/c1-2-3-4-5-6-7-8-10-13-18-16-17-19-14-11-9-12-15-20(18)19/h9,11-12,14-17H,2-8,10,13H2,1H3 |
InChIキー |
PBZUDXGQAGCLJG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC1=C2C=CC=CC=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


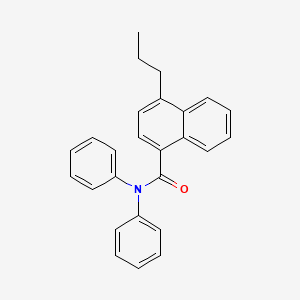
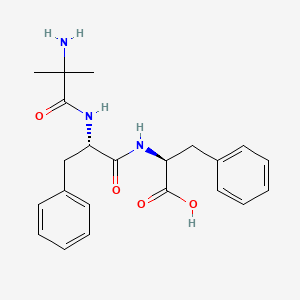
![[3-(Trifluoromethanesulfonyl)prop-2-yn-1-yl]cyclopentane](/img/structure/B14199477.png)
![N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14199485.png)
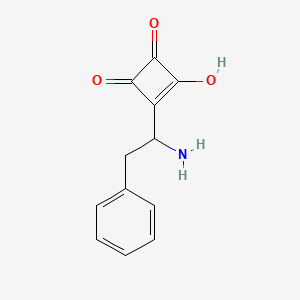
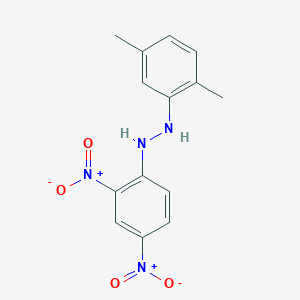
![3-Chloro-6-[4-(ethanesulfinyl)phenyl]pyridazine](/img/structure/B14199507.png)
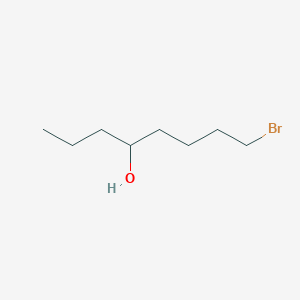
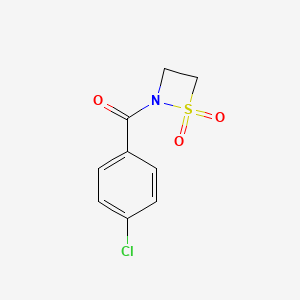
![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile](/img/structure/B14199522.png)
![8-Chloro-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14199529.png)
![2,2'-[(4-Bromophenyl)methylene]bis(3,5-dimethyl-1H-pyrrole)](/img/structure/B14199530.png)
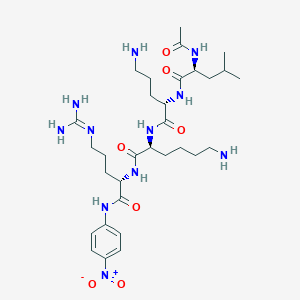
![4-{4-[(Oxan-2-yl)oxy]benzene-1-sulfonyl}phenol](/img/structure/B14199539.png)
